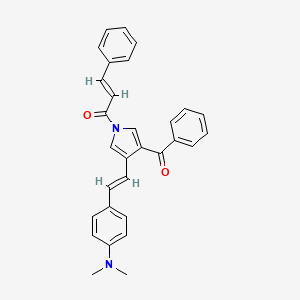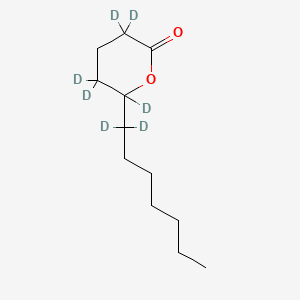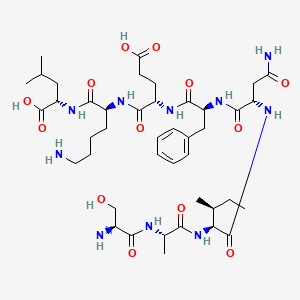
OVA-A2 Peptide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
The synthesis of OVA-A2 Peptide involves solid-phase peptide synthesis (SPPS), a method widely used for the production of peptides. The process begins with the attachment of the C-terminal amino acid to a solid resin, followed by the sequential addition of protected amino acids. Each amino acid is coupled to the growing peptide chain using activating reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a coupling additive like hydroxybenzotriazole (HOBt). After the assembly of the peptide chain, the peptide is cleaved from the resin and deprotected using a mixture of trifluoroacetic acid (TFA) and scavengers .
Analyse Des Réactions Chimiques
OVA-A2 Peptide can undergo various chemical reactions, including:
Oxidation: The peptide can be oxidized using reagents such as hydrogen peroxide (H2O2) or performic acid, leading to the formation of disulfide bonds between cysteine residues.
Reduction: Reduction of disulfide bonds can be achieved using reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Amino acid residues within the peptide can be substituted using site-directed mutagenesis or chemical modification techniques.
Applications De Recherche Scientifique
OVA-A2 Peptide has a wide range of applications in scientific research:
Immunology: It is used to study T-cell activation and immune responses, particularly in the context of MHC class I molecules.
Vaccine Development: The peptide is employed in the design of peptide-based vaccines to elicit specific immune responses against pathogens or cancer cells.
Allergy Research: This compound serves as a model antigen to study allergic reactions and the mechanisms underlying hypersensitivity.
Protein-Protein Interactions: It is used to investigate the interactions between peptides and MHC molecules, as well as T-cell receptors.
Mécanisme D'action
OVA-A2 Peptide exerts its effects by binding to MHC class I molecules on the surface of antigen-presenting cells. This complex is then recognized by T-cell receptors on CD8+ T cells, leading to the activation of these T cells. The activated T cells proliferate and differentiate into cytotoxic T lymphocytes, which can target and destroy cells presenting the antigen .
Comparaison Avec Des Composés Similaires
OVA-A2 Peptide can be compared with other ovalbumin-derived peptides, such as:
OVA 257-264 (SIINFEKL): This peptide is similar to this compound but has a different amino acid sequence, leading to variations in its antigenic properties.
This compound is unique due to its specific sequence and its ability to elicit a strong immune response in the context of MHC class I molecules, making it a valuable tool in immunological research .
Propriétés
Formule moléculaire |
C42H68N10O13 |
|---|---|
Poids moléculaire |
921.0 g/mol |
Nom IUPAC |
(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]propanoyl]amino]-3-methylpentanoyl]amino]-4-oxobutanoyl]amino]-3-phenylpropanoyl]amino]-4-carboxybutanoyl]amino]hexanoyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C42H68N10O13/c1-6-23(4)34(52-35(57)24(5)46-36(58)26(44)21-53)41(63)50-30(20-32(45)54)40(62)49-29(19-25-12-8-7-9-13-25)39(61)48-28(15-16-33(55)56)38(60)47-27(14-10-11-17-43)37(59)51-31(42(64)65)18-22(2)3/h7-9,12-13,22-24,26-31,34,53H,6,10-11,14-21,43-44H2,1-5H3,(H2,45,54)(H,46,58)(H,47,60)(H,48,61)(H,49,62)(H,50,63)(H,51,59)(H,52,57)(H,55,56)(H,64,65)/t23-,24-,26-,27-,28-,29-,30-,31-,34-/m0/s1 |
Clé InChI |
NIAMGQCTXUFDAR-HXCAGXJWSA-N |
SMILES isomérique |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CO)N |
SMILES canonique |
CCC(C)C(C(=O)NC(CC(=O)N)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCC(=O)O)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(C)NC(=O)C(CO)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


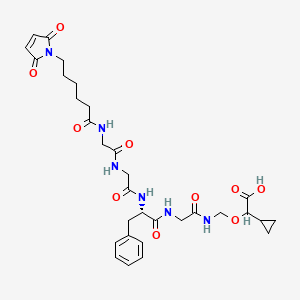


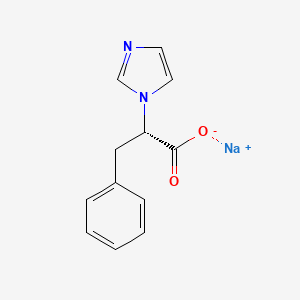
![Tetrasodium;5-amino-3-[[2,5-dimethoxy-4-(2-sulfonatooxyethylsulfonyl)phenyl]diazenyl]-4-hydroxy-6-[[4-(2-sulfonatooxyethylsulfonyl)phenyl]diazenyl]naphthalene-2,7-disulfonate](/img/structure/B12380901.png)
![(3S)-3-[4-(2,3-dimethylbut-2-enoxy)phenyl]hex-4-ynoic acid](/img/structure/B12380903.png)
![methyl (1S,4S,10S,11S,14S)-11-[(1S)-1-hydroxyethyl]-12-oxo-7,9,13-trioxatetracyclo[6.5.1.01,10.04,14]tetradeca-2,5-diene-5-carboxylate](/img/structure/B12380904.png)

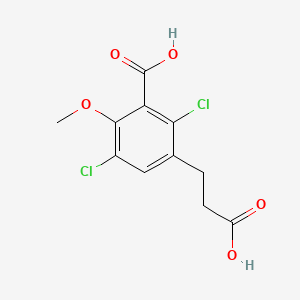
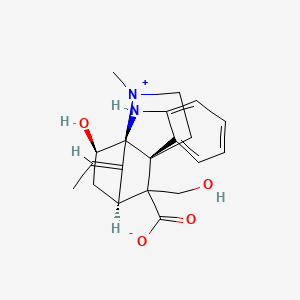
![(2S)-2-amino-4-[[(2R,4S,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl-[3-(3-carbamoylphenyl)prop-2-ynyl]amino]butanoic acid](/img/structure/B12380919.png)

